molecular formula C23H21N3O2S B2480258 3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone CAS No. 852134-61-3

3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone

Cat. No.: B2480258
CAS No.: 852134-61-3
M. Wt: 403.5
InChI Key: RDLYKUKZVMAHAX-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications

Novel Method of Preparing Azolo[b]isoquinolines

Research by Potikha, Sypchenko, and Kovtunenko (2010) presents a novel method for preparing azolo[b]isoquinolines. This method involves the alkylation of N-alkyl-1,3-diazoles or 1,3-thiazole derivatives, followed by cyclization, to produce various azolo[b]isoquinolinium bromides (Potikha, Sypchenko, & Kovtunenko, 2010).

Crystal Structure and Complex Formation

Sokol et al. (2011) synthesized compounds including benzimidazole and dihydroisoquinoline derivatives, analyzing their crystal structures and complex formation with copper and cobalt chlorides. This study provides insights into the structural and coordination properties of these compounds (Sokol et al., 2011).

Potential PET Agent for Imaging in Parkinson's Disease

Wang, Gao, Xu, and Zheng (2017) synthesized a compound structurally related to dihydroisoquinolinyl methanone for potential use as a PET imaging agent in Parkinson's disease. This underscores the compound's potential application in medical diagnostics (Wang, Gao, Xu, & Zheng, 2017).

Substrate-Based Reactivity Profile in Chemistry

Panda et al. (2019) explored the reactivity profile of bis(heterocyclo)methanides with a ruthenium-chelated structure, demonstrating its potential in redox chemistry and in understanding β-diketiminate and α-ketodiimine chemistry (Panda et al., 2019).

Isoquinoline Alkaloids from Natural Sources

Li et al. (2017) isolated new isoquinoline alkaloids from Michelia fuscata, indicating the compound's occurrence in nature and its potential for various applications, including in pharmacology and natural product chemistry (Li et al., 2017).

Antitubercular Activity

Alegaon, Alagawadi, and Dadwe (2014) synthesized novel pyrazole derivatives showing significant antitubercular activity. This research highlights the potential therapeutic applications of compounds structurally related to the given chemical (Alegaon, Alagawadi, & Dadwe, 2014).

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-21(22(27)25-12-11-16-5-3-4-6-18(16)13-25)29-23-24-20(14-26(15)23)17-7-9-19(28-2)10-8-17/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLYKUKZVMAHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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